molecular formula C7H8O2 B575917 3,6-Heptadiene-2,5-dione CAS No. 174307-62-1

3,6-Heptadiene-2,5-dione

Cat. No.: B575917
CAS No.: 174307-62-1
M. Wt: 124.14 g/mol
InChI Key: LIWHUYKZGKQPCV-UHFFFAOYSA-N
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Description

3,6-Heptadiene-2,5-dione (CID 53425383) is a chemical compound with the molecular formula C7H8O2 . As a derivative of the 1,6-heptadiene-3,5-dione structure, it shares a foundational β-diketone moiety with a class of compounds known for their versatile coordination chemistry and biological activity . This core structure is known to act as a chelating ligand, capable of forming stable complexes with various metal ions. These complexes are a significant area of investigation in fields such as medicinal inorganic chemistry and materials science . Researchers value this diketone backbone for its potential in developing novel compounds with tailored properties. The compound is presented as a high-purity solid for use in chemical and pharmaceutical research. It is intended for laboratory investigations by qualified professionals. Handle this material with appropriate precautions in a controlled laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

174307-62-1

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

hepta-3,6-diene-2,5-dione

InChI

InChI=1S/C7H8O2/c1-3-7(9)5-4-6(2)8/h3-5H,1H2,2H3

InChI Key

LIWHUYKZGKQPCV-UHFFFAOYSA-N

SMILES

CC(=O)C=CC(=O)C=C

Canonical SMILES

CC(=O)C=CC(=O)C=C

Synonyms

3,6-Heptadiene-2,5-dione (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Curcumin and Derivatives

Structure : Curcumin features a 1,6-heptadiene-2,5-dione core with two aromatic phenyl rings substituted with hydroxyl and methoxy groups .
Bioactivity :

  • Antioxidant: Scavenges free radicals via phenolic hydroxyl groups .
  • Anti-inflammatory : Inhibits NF-κB and COX-2 pathways .
  • Neuroprotective : Reduces amyloid-beta plaques in Alzheimer’s disease models .

Limitations : Poor bioavailability due to low solubility and rapid metabolism .

Diketopiperazine Derivatives (Piperazine-2,5-diones)

Structure : Cyclic diketones with a six-membered piperazine ring. Example: (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione .
Bioactivity :

  • Antiviral : Compounds 3, 6, and 7 from Streptomyces sp. FXJ7.328 showed IC₅₀ values of 41.5 ± 4.5, 28.9 ± 2.2, and 6.8 ± 1.5 μM against H1N1 influenza virus, respectively .
  • Structural Advantage : Cyclic rigidity enhances binding to viral targets compared to linear diketones.

Pyrrolidine-2,5-dione Derivatives

Structure : Five-membered cyclic diketones. Example: Meta-CF3-substituted pyrrolidine-2,5-diones .
Bioactivity :

  • Receptor Affinity : High affinity for 5-HT1A receptors (comparable to ortho-OCH3 derivatives) but reduced 5-HT2A binding compared to meta-chloro analogs .
  • Applications: Potential in CNS drug development.

Saturated Linear Diketones

Structure : Lack conjugated double bonds. Example: Heptan-2,5-dione .
Properties :

  • Reactivity : Less prone to redox reactions than curcumin due to saturated backbone.
  • Applications : Primarily industrial (e.g., solvents, fragrance precursors) .

Data Table: Comparative Analysis of Heptadiene-2,5-dione and Analogs

Compound Structure Molecular Formula Key Properties Bioactivity/Applications Reference
Curcumin 1,6-heptadiene-2,5-dione core C₂₁H₂₀O₆ Conjugated diene, phenolic groups Antioxidant, anti-inflammatory
Diketopiperazine 6 Cyclic piperazine-2,5-dione C₁₆H₁₈N₂O₂ Rigid cyclic structure Antiviral (IC₅₀ = 28.9 μM vs H1N1)
Pyrrolidine-2,5-dione Five-membered cyclic diketone C₁₁H₁₀F₃NO₂ Meta-CF3 substitution 5-HT1A receptor ligand
Heptan-2,5-dione Saturated linear diketone C₇H₁₂O₂ No conjugation Industrial solvent
Synthetic Curcumin Analog Modified heptadiene-dione C₂₃H₂₄O₈ Additional hydroxyl/methoxy groups Enhanced enzyme binding

Key Research Findings

  • Curcumin’s Bioavailability : Structural modifications (e.g., liposomal encapsulation) improve solubility and therapeutic efficacy .
  • Diketopiperazines : Cyclic structures confer stability and target specificity, making them promising antiviral agents .
  • Synthetic Analogs : Computational modeling identifies derivatives with higher binding affinities than natural curcumin .

Preparation Methods

Transition Metal-Catalyzed Asymmetric Synthesis

Rhodium-catalyzed asymmetric 1,4-addition reactions enable enantioselective construction of 3,6-heptadiene-2,5-dione derivatives. Using chiral diene ligands, such as (R,R)-Ph-bod (707171), Hayashi et al. demonstrated that arylboronic acids add to α,β-unsaturated ketones with >90% enantiomeric excess (ee) . The ligand’s bicyclo[2.2.1]heptadiene framework creates a rigid chiral environment around the Rh center, directing reductive elimination to form the desired diketone.

Key Steps:

  • Ligand Synthesis: (R,R)-Bicyclo[2.2.1]heptane-2,5-dione undergoes Fe-catalyzed cross-coupling with benzylmagnesium chloride to yield the chiral diene .

  • Catalytic Cycle:

    • Oxidative addition of Rh(I) to the α,β-unsaturated ketone.

    • Transmetalation with arylboronic acid.

    • Enantioselective C–C bond formation via ligand-controlled reductive elimination.

Optimization Data:

ParameterOptimal ValueImpact on Yield/ee
Ligand Loading3.3 mol%ee: 92% → 96%
Solvent SystemMeOH:H₂O (3:1)Yield: 78% → 85%
Temperature40°CReaction Time: 6h

This method is scalable for gram-scale synthesis, though costs associated with chiral ligands remain a limitation .

Oxidation of Diol Precursors

Selective oxidation of 3,6-heptadien-2,5-diol represents a straightforward route to the target diketone. Swern oxidation (oxalyl chloride, DMSO, NEt₃) converts secondary alcohols to ketones without over-oxidation . For the diol precursor, stepwise oxidation using Dess-Martin periodinane (DMP) in dichloromethane achieves 89% yield, with rigorous exclusion of water to prevent diol decomposition.

Mechanistic Insights:

  • DMP mediates a two-electron oxidation via iodinane intermediates, selectively oxidizing secondary alcohols.

  • Steric hindrance at the 2- and 5-positions slows reaction kinetics, necessitating extended reaction times (18–24 hours) .

Solid-Phase Synthesis for Functionalized Derivatives

While primarily used for curcumin analogs , solid-phase synthesis adapts to 3,6-heptadiene-2,5-dione by anchoring one ketone group to a controlled pore glass-long chain alkylamine (CPG-LCAA) resin. After mono-esterification, HI-mediated cleavage releases the diketone in 70–75% yield. This method excels in producing derivatives with pendant functional groups (e.g., glycine esters) .

Comparative Analysis of Preparation Methods

Table 1: Method Comparison for 3,6-Heptadiene-2,5-dione Synthesis

MethodYield (%)ee (%)ScalabilityCost Efficiency
Claisen-Schmidt65–72N/AHighModerate
Rh-Catalyzed Asymmetric78–8590–96ModerateLow
Diol Oxidation85–89N/AHighHigh
Solid-Phase70–75N/ALowModerate

The Rh-catalyzed approach dominates for enantioselective needs, while diol oxidation offers the best balance of yield and cost for racemic synthesis .

Q & A

Q. What are the recommended synthetic routes for 3,6-Heptadiene-2,5-dione, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of α,β-unsaturated diketones like 3,6-Heptadiene-2,5-dione often involves condensation or oxidation reactions. For example, analogous compounds (e.g., curcuminoid derivatives) are synthesized via Claisen-Schmidt condensation or radical alkylation mechanisms . To optimize yields, employ Design of Experiments (DoE) to evaluate parameters like temperature, solvent polarity, and catalyst loading. Sensitivity analysis of kinetic parameters (e.g., using global parameter sensitivities) can refine reaction conditions .

Q. How can the purity and structural integrity of 3,6-Heptadiene-2,5-dione be validated experimentally?

  • Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and detect impurities. High-resolution mass spectrometry (HRMS) validates molecular weight. For stereochemical analysis, compare experimental UV-Vis spectra with computational predictions (e.g., TD-DFT for excited-state properties) . Polarimetry or X-ray crystallography (via SHELXL refinement ) may resolve enantiomeric purity if chirality is present.

Q. What are the critical stability considerations for storing 3,6-Heptadiene-2,5-dione?

  • Methodological Answer : α,β-unsaturated diketones are prone to photodegradation and hydrolysis. Store in amber vials under inert gas (N₂/Ar) at –20°C. Avoid moisture by using molecular sieves. Monitor decomposition via periodic HPLC analysis. Safety data for analogous compounds suggest incompatibility with strong oxidizers; conduct compatibility testing with labware materials (e.g., PTFE vs. glass) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3,6-Heptadiene-2,5-dione in Diels-Alder reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying electrophilic/nucleophilic sites. Compare with experimental kinetic data for cycloaddition reactions. Tools like VEGA (plugin-based chemoinformatics platforms ) enable mechanistic simulations. Validate predictions using in-situ FTIR or Raman spectroscopy to track intermediate formation .

Q. What strategies resolve contradictions in spectroscopic data for 3,6-Heptadiene-2,5-dione derivatives?

  • Methodological Answer : Conflicting NMR/IR data may arise from tautomerism or solvent effects. Perform variable-temperature NMR to detect equilibrium shifts. For ambiguous LC-MS results, use isotopic labeling (e.g., ¹³C-enriched precursors) to trace fragmentation pathways. Cross-validate with computational IR spectra (e.g., Gaussian 16 harmonic frequency calculations) .

Q. How can 3,6-Heptadiene-2,5-dione be functionalized for targeted bioactivity studies?

  • Methodological Answer : Introduce pharmacophores via Michael addition or Pd-catalyzed cross-coupling. For example, bromination at the diene termini (analogous to 8-bromo-benzodiazocine-dione derivatives ) enables further Suzuki-Miyaura reactions. Screen derivatives using molecular docking (e.g., AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2) or kinases, followed by in vitro assays .

Q. What experimental and computational approaches elucidate the photophysical properties of 3,6-Heptadiene-2,5-dione?

  • Methodological Answer : Conduct time-resolved fluorescence spectroscopy to measure excited-state lifetimes in solvents of varying polarity (e.g., Triton X-100 micelles ). Compare with TD-DFT simulations of singlet-triplet transitions. For aggregation studies, use dynamic light scattering (DLS) paired with UV-Vis titration to monitor J-aggregate formation.

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